2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is a monocarboxylic acid that features a cyclopropane ring substituted by two methyl groups at position 2 and an oxolan-2-yl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate reagents under controlled conditions . For instance, the use of diazo compounds in the presence of metal catalysts can facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and carboxylic acid group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: A structurally similar compound with a cyclopropane ring and carboxylic acid group.
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Another related compound with similar structural features
Uniqueness
2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-10(2)7(8(10)9(11)12)6-4-3-5-13-6/h6-8H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
QOBSFQAAHFEHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C2CCCO2)C |
Origin of Product |
United States |
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